2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide
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Overview
Description
2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxybenzenesulfonyl group and a phenoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Methoxybenzenesulfonyl Chloride: This is achieved by reacting 4-methoxybenzenesulfonyl chloride with a suitable base, such as pyridine, in an organic solvent like dichloromethane.
Acylation Reaction: The methoxybenzenesulfonyl chloride is then reacted with 2-phenoxyphenylamine in the presence of a base, such as triethylamine, to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-hydroxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide.
Reduction: Formation of 2-(4-methoxybenzenesulfanyl)-N-(2-phenoxyphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxybenzenesulfonyl)-N-(2-chlorophenyl)acetamide
- 2-(4-methoxybenzenesulfonyl)-N-(2-methylphenyl)acetamide
- 2-(4-methoxybenzenesulfonyl)-N-(2-nitrophenyl)acetamide
Uniqueness
2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is unique due to the presence of both a methoxybenzenesulfonyl group and a phenoxyphenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-26-16-11-13-18(14-12-16)28(24,25)15-21(23)22-19-9-5-6-10-20(19)27-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYSVVWDQGRYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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